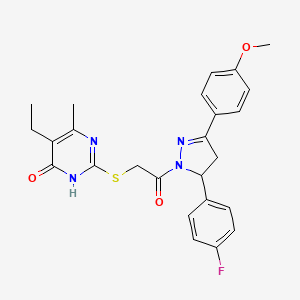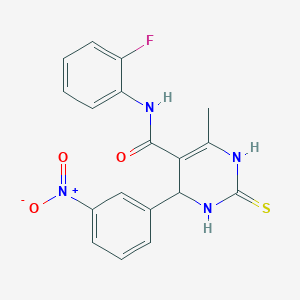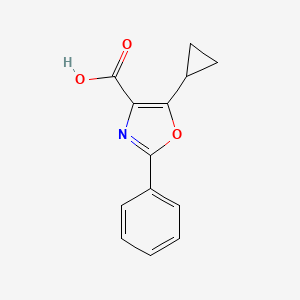![molecular formula C20H16N4O2 B3020276 N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide CAS No. 847387-55-7](/img/structure/B3020276.png)
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine core. This structure is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug development .
作用機序
Target of Action
Similar compounds have been reported to inhibit the flt3-itd and bcr-abl pathways , which play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways , suggesting that this compound may interact with these targets to exert its effects.
Biochemical Pathways
Given the reported inhibition of the flt3-itd and bcr-abl pathways , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
The reported inhibition of the flt3-itd and bcr-abl pathways suggests that this compound may have potential anti-proliferative effects, particularly in the context of cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, and hydrogen gas. Reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
科学的研究の応用
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of the imidazo[1,2-a]pyrimidine core.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but with a bromine substituent.
Uniqueness
N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide is unique due to its specific imidazo[1,2-a]pyrimidine core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug development and other scientific research applications .
特性
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-17-8-6-14(7-9-17)19(25)22-16-5-2-4-15(12-16)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRCTUVCIBTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)


![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one](/img/structure/B3020208.png)
![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)



![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)
